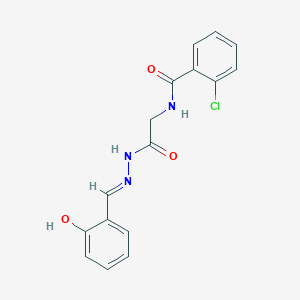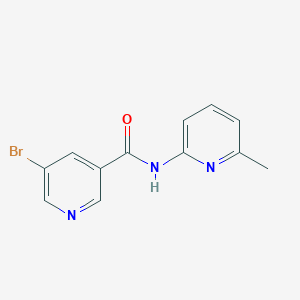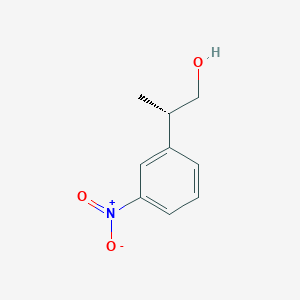
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide” is a compound that belongs to the class of 1,2,3,4-tetrahydroisoquinolines (THIQ) analogs . THIQ analogs are a large group of natural products that exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of THIQ analogs often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Chemical Reactions Analysis
The chemical reactions involving THIQ analogs are diverse and complex. They are often used in multicomponent reactions for the C (1)-functionalization of 1,2,3,4-tetrahydroisoquinolines .Mechanism of Action
The mechanism of action of A-401 is not fully understood. However, it has been found to act on various molecular targets, including the N-methyl-D-aspartate (NMDA) receptor, the cyclooxygenase (COX) enzyme, and the mitogen-activated protein kinase (MAPK) pathway. A-401 has been found to inhibit the activity of these targets, leading to its observed effects.
Biochemical and Physiological Effects
A-401 has been found to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). A-401 has also been found to reduce the activation of microglia, which are immune cells in the central nervous system that play a role in neuroinflammation. A-401 has been found to have analgesic effects and has been shown to reduce pain in animal models.
Advantages and Limitations for Lab Experiments
A-401 has several advantages for lab experiments. It is a novel compound that has not been extensively studied, which makes it an attractive target for research. A-401 has been found to have low toxicity, which makes it a safe compound to work with. However, A-401 has limitations for lab experiments. It is a complex compound that requires specialized equipment and expertise to synthesize. A-401 is also expensive to produce, which makes it difficult to scale up for large-scale experiments.
Future Directions
There are several future directions for research on A-401. A-401 has been found to have potential therapeutic applications in various fields of medicine. Further studies are needed to investigate its potential as a neuroprotective agent, anti-inflammatory agent, and anti-cancer agent. A-401 has been found to have analgesic effects, and further studies are needed to investigate its potential use in pain management. The mechanism of action of A-401 is not fully understood, and further studies are needed to elucidate its molecular targets. Finally, more studies are needed to investigate the safety and efficacy of A-401 in clinical trials.
Conclusion
In conclusion, A-401 is a novel compound with potential therapeutic applications. It has been synthesized using various methods and has been studied for its neuroprotective, anti-inflammatory, and anti-cancer properties. A-401 has been found to have analgesic effects and has been studied for its potential use in pain management. A-401 has several advantages for lab experiments, but it also has limitations. There are several future directions for research on A-401, including investigating its potential as a therapeutic agent in various fields of medicine, elucidating its mechanism of action, and investigating its safety and efficacy in clinical trials.
Synthesis Methods
A-401 can be synthesized using different methods, including the Pictet-Spengler reaction, reductive amination, and Mannich reaction. The Pictet-Spengler reaction involves the condensation of an amino acid with an aldehyde or ketone in the presence of an acid catalyst. Reductive amination is a process that involves the reduction of an imine to an amine using a reducing agent such as sodium borohydride. The Mannich reaction is a condensation reaction between an aldehyde or ketone, an amine, and a compound containing an active hydrogen atom.
Scientific Research Applications
A-401 has been found to have potential therapeutic applications in various fields of medicine. It has been studied for its neuroprotective, anti-inflammatory, and anti-cancer properties. A-401 has also been found to have analgesic effects and has been studied for its potential use in pain management.
properties
IUPAC Name |
N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-12(20)19-9-8-13-6-7-16(10-15(13)11-19)18-17(21)14-4-2-3-5-14/h6-7,10,14H,2-5,8-9,11H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYWYKHFHHYLXCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methylbenzo[d]thiazol-5-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide](/img/structure/B2909794.png)


![1-[4-(Difluoromethyl)phenyl]pyrazole-4-carboxylic acid](/img/structure/B2909797.png)
![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2909798.png)


![ethyl (5-{2-[(2-bromo-4-methylphenyl)amino]-2-oxoethyl}-4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate](/img/structure/B2909802.png)


![11-Oxo-11H-pyrido[2,1-b]quinazoline-6-carboxylic acid](/img/structure/B2909812.png)

![6-(3-nitrobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2909815.png)
